2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole
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Overview
Description
2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzothiazole core, which is known for its diverse biological activities, and a piperazine ring substituted with a fluorinated pyrimidine moiety, enhancing its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Mild to strong oxidizing agents under acidic or basic conditions.
Reduction: Reducing agents in the presence of solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated or hydrogenated products .
Scientific Research Applications
2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition disrupts the metabolic processes of urease-producing bacteria, leading to their eradication . The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interfering with key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole include:
- 5-Fluoro-6-(4-(2-fluorophenyl)piperazin-1-yl)-2-(4-(4-methylpiperazin-1-yl)phenyl)-1H-benzo[d]imidazole
- 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl)benzoxazoles
Uniqueness
Properties
Molecular Formula |
C17H18FN5OS |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole |
InChI |
InChI=1S/C17H18FN5OS/c1-11-14(18)16(20-10-19-11)22-6-8-23(9-7-22)17-21-15-12(24-2)4-3-5-13(15)25-17/h3-5,10H,6-9H2,1-2H3 |
InChI Key |
NPJKDERUKCIPNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=N1)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)OC)F |
Origin of Product |
United States |
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